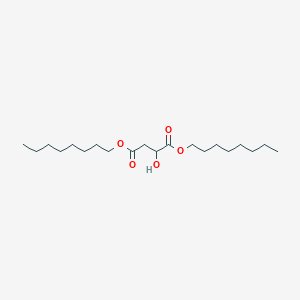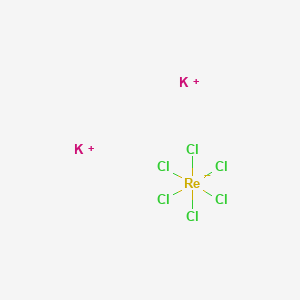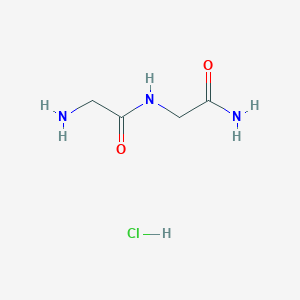![molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4](/img/structure/B103397.png)
2-[(4-Ethoxyphenoxy)methyl]oxirane
描述
The compound "2-[(4-Ethoxyphenoxy)methyl]oxirane" is a type of oxirane, or epoxide, which is an organic compound containing an oxygen atom connected to two adjacent carbon atoms forming a three-membered cyclic structure. This particular compound features an ethoxyphenoxy group attached to the oxirane ring. Oxiranes are known for their reactivity due to the ring strain of the three-membered cycle, making them valuable intermediates in organic synthesis.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported through the interaction of dioxaphospholane with hexafluoroacetone, leading to the formation of cage-like phosphoranes with high stereoselectivity, which upon hydrolysis can yield oxirane derivatives . Another approach involves the nucleophilic substitution reaction of epichlorohydrin with alcohols, as seen in the preparation of a fluorinated oxirane derivative . Additionally, the synthesis of oxirane-2-carboxylic acid derivatives has been described, starting from bromophenoxy compounds, which undergo a series of reactions including oxidation to form the oxirane ring .
Molecular Structure Analysis
The molecular structure of oxirane compounds is characterized by the three-membered epoxide ring, which is highly strained and thus reactive. The presence of substituents on the oxirane ring, such as the ethoxyphenoxy group, can influence the reactivity and the stereochemistry of the compound. The structure of related compounds has been elucidated using techniques like NMR spectroscopy and X-ray diffraction, revealing details about the arrangement of atoms and the presence of stereocenters .
Chemical Reactions Analysis
Oxiranes are versatile intermediates that can undergo a variety of chemical reactions. They can participate in ring-opening polymerizations to form polyethers with specific structural features . Copper-catalyzed tandem reactions have been used to create benzodioxanes from oxirane derivatives, involving ring-opening and intramolecular cyclization . Acid-catalyzed ring-opening reactions of oxiranes can lead to the formation of carbinol derivatives . Furthermore, oxiranes can react with CH-acids to form furanones, with the product distribution depending on the nature of the CH-acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a fluorinated alkyl group can significantly alter the hydrophobicity and thermal stability of the oxirane compound . The reactivity of oxiranes towards different nucleophiles can be exploited to synthesize a wide range of products with varying physical properties .
科学研究应用
Electrochromic Properties Enhancement
2-[(4-Ethoxyphenoxy)methyl]oxirane and similar compounds have been investigated for their potential in enhancing electrochromic properties. For instance, the synthesis of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and its polymerization led to materials with significant electrochromic enhancements, such as high contrast ratios and fast response times, suitable for applications in smart windows and displays (Zhang et al., 2014).
Genetic Impact Studies
Oxiranes, including compounds similar to 2-[(4-Ethoxyphenoxy)methyl]oxirane, have been studied for their biological impact, specifically their potential to induce gene mutations and chromosomal aberrations in mammalian cells. This research is crucial for understanding the safety and environmental impact of these compounds (Schweikl et al., 2004).
Synthesis and Chemical Reactions
The chemical behavior of 2-[(4-Ethoxyphenoxy)methyl]oxirane, particularly its reactivity and role in the synthesis of complex molecules, has been a subject of research. For example, its use in CuBr-catalyzed tandem reactions to prepare 2-substituted-1,4-benzodioxanes demonstrates its versatility in organic synthesis (Liu & Bao, 2010).
Polymer Synthesis
Research into the synthesis of polymers using oxirane derivatives like 2-[(4-Ethoxyphenoxy)methyl]oxirane has led to the development of novel polyethers. These polymers exhibit unique properties such as carbonyl-aromatic π-stacked structures, which could be useful in advanced material science (Merlani et al., 2015).
Theoretical Studies and Catalysis
Theoretical studies have also explored the catalytic hydrogenation of oxiranes, providing insights into chemical reactions and mechanisms. Such research is fundamental for developing new catalytic processes and understanding reaction dynamics (Kuevi et al., 2012).
Antioxidant and Antilipase Agents
Some oxirane derivatives have been evaluated for their biological activities, such as antioxidant and antilipase effects. These findings can lead to the development of new therapeutic agents for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).
Corrosion Inhibition
Aromatic epoxy monomers derived from oxirane compounds have been studied for their potential as corrosion inhibitors. This research is significant in materials science, particularly in protecting metals from corrosion in acidic environments (Dagdag et al., 2019).
安全和危害
属性
IUPAC Name |
2-[(4-ethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYVUJCNJKSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395825 | |
| Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenoxy)methyl]oxirane | |
CAS RN |
18110-26-4 | |
| Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

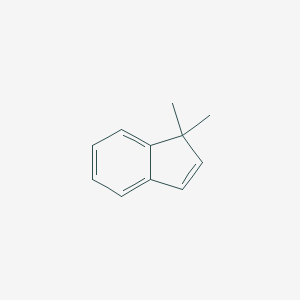
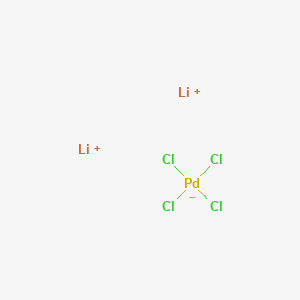
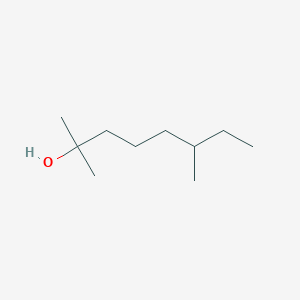
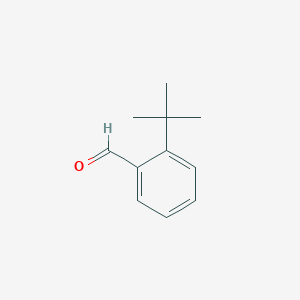
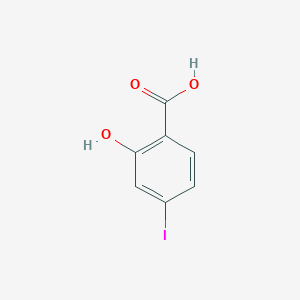
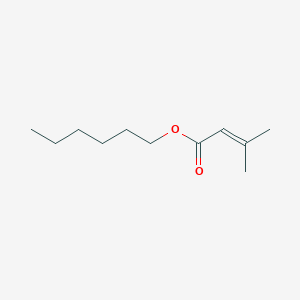
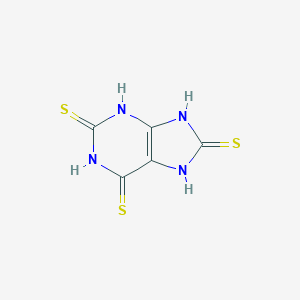
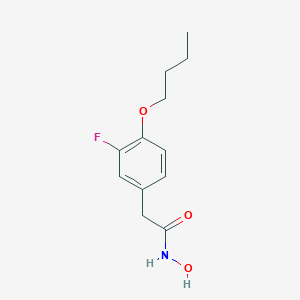
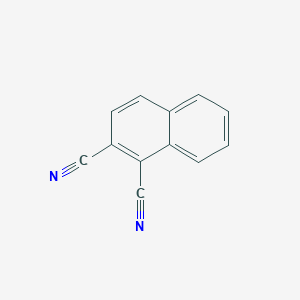
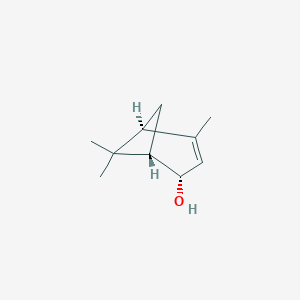
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
